molecular formula C24H18F2N2O5S B12133100 Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 617697-95-7

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12133100
CAS No.: 617697-95-7
M. Wt: 484.5 g/mol
InChI Key: DMSTVQOLRCYACQ-HTXNQAPBSA-N
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Description

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C24H18F2N2O5S and its molecular weight is 484.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, which includes a thiazole ring, a pyrrole moiety, and fluorinated aromatic rings, suggests various biological activities that are currently under investigation.

Structural Features

The compound has the following molecular characteristics:

  • Molecular Formula : C24H18F2N2O5S
  • Molecular Weight : Approximately 484.5 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Pyrrole moiety
    • Fluorinated aromatic rings

These features contribute to its potential biological activities, including enzyme inhibition and receptor modulation.

Biological Activities

1. Enzyme Inhibition and Anticancer Properties

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors, which is valuable in drug development targeting various diseases. The presence of fluorinated groups often enhances metabolic stability and bioavailability, making this compound a candidate for further pharmacological exploration.

In related research, thiazole derivatives have shown moderate anti-proliferative action against cancer cells. For example, compounds with similar structural motifs demonstrated significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines . This suggests that Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) may exhibit similar properties.

2. Anticonvulsant Activity

Research into thiazole derivatives indicates their potential as anticonvulsant agents. For instance, studies on disubstituted thiazoles revealed a correlation between structural modifications and enhanced anticonvulsant activity . The unique structure of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) may also contribute to similar effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-...). Below are key findings:

Study Findings
Evren et al. (2019)Developed novel thiazole derivatives showing selectivity against cancer cell lines with IC50 values demonstrating significant anticancer activity .
Compound AnalogsStructural variations in thiazole derivatives affected their cytotoxicity; electron-donating groups enhanced activity .
Interaction StudiesInvestigated how similar compounds interact with biological targets, revealing mechanisms of action crucial for therapeutic applications.

The mechanism by which Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) exerts its biological effects is still under investigation. However, the presence of specific functional groups suggests potential interactions with cellular targets such as proteins involved in cell proliferation and apoptosis.

Properties

CAS No.

617697-95-7

Molecular Formula

C24H18F2N2O5S

Molecular Weight

484.5 g/mol

IUPAC Name

methyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H18F2N2O5S/c1-11-4-5-14(10-16(11)26)19(29)17-18(13-6-8-15(25)9-7-13)28(22(31)20(17)30)24-27-12(2)21(34-24)23(32)33-3/h4-10,18,29H,1-3H3/b19-17+

InChI Key

DMSTVQOLRCYACQ-HTXNQAPBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)F)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)F)O)F

Origin of Product

United States

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